3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-6-10(14)12(11(7)15)8-2-4-9(5-3-8)13(16)17/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJJJUQTGPYSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387572 | |

| Record name | 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6371-08-0 | |

| Record name | 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

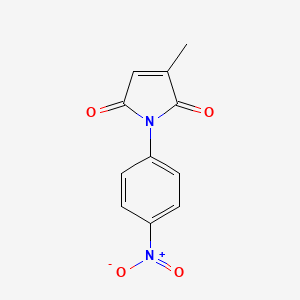

3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione chemical structure

[1]

Executive Summary

This guide provides an in-depth technical analysis of 3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione (also known as N-(4-nitrophenyl)citraconimide).[1] This compound represents a specialized class of N-substituted maleimides where the core pyrrole-2,5-dione scaffold is modified by a methyl group at the C3 position and a para-nitrophenyl moiety at the N1 position.[1]

Unlike standard maleimides used in bioconjugation, the C3-methyl group introduces significant steric hindrance, altering the kinetics of Michael addition reactions. Concurrently, the electron-withdrawing nitro group enhances the electrophilicity of the system while serving as a handle for further functionalization (e.g., reduction to an aniline). This molecule is primarily utilized as a monomer for high-performance polyimides, offering superior thermal stability compared to non-methylated analogs.[1]

Chemical Identity & Structure

The molecule combines a citraconimide core with a nitro-aromatic pendant.[1] The asymmetry introduced by the C3-methyl group creates distinct electronic environments for the two carbonyls and the alkene carbons.

| Property | Detail |

| IUPAC Name | 3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione |

| Common Name | N-(4-Nitrophenyl)citraconimide |

| Molecular Formula | C₁₁H₈N₂O₄ |

| Molecular Weight | 232.19 g/mol |

| Core Scaffold | Maleimide (Pyrrole-2,5-dione) |

| Substituents | C3: Methyl (-CH₃); N1: 4-Nitrophenyl (-C₆H₄NO₂) |

| Appearance | Yellow crystalline solid (characteristic of nitro-aromatics) |

| Solubility | Soluble in DMF, DMSO, THF, Acetone; Insoluble in water |

Structural Visualization

The following diagram illustrates the connectivity and the key reactive sites:

Synthesis Protocol

The synthesis of 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione follows a classic two-step imidization pathway involving Citraconic Anhydride and 4-Nitroaniline .[1] The presence of the methyl group on the anhydride requires careful control of dehydration conditions to prevent isomerization or ring-opening hydrolysis.

Step 1: Formation of Citraconamic Acid

The nucleophilic attack of the aniline nitrogen on the anhydride carbonyl opens the ring, forming the amic acid intermediate.

-

Reagents: Citraconic anhydride (1.0 eq), 4-Nitroaniline (1.0 eq).[1]

-

Solvent: Glacial acetic acid or DMF.[1]

-

Conditions: Stir at room temperature for 3–12 hours.

-

Observation: Precipitation of the intermediate N-(4-nitrophenyl)citraconamic acid.[1]

Step 2: Cyclodehydration (Imidization)

Chemical dehydration closes the ring to form the stable imide.

-

Reagents: Sodium Acetate (NaOAc) + Acetic Anhydride (Ac₂O).[1]

-

Alternative: P₂O₅ in H₂SO₄ (for high-temperature resistant polymers).[1]

-

Protocol:

Reaction Scheme

Reactivity Profile & The "Methyl Effect"

The defining feature of this molecule is the methyl group at C3 . This substituent differentiates it from standard maleimides in two critical ways:

Steric Hindrance (Michael Addition)

Standard maleimides are rapid Michael acceptors for thiols (cysteine).[1] In 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione, the methyl group sterically shields one side of the double bond and electronically stabilizes it via hyperconjugation.[1]

-

Consequence: Reaction rates with nucleophiles are significantly slower than unsubstituted maleimides.[1]

-

Utility: This allows for higher selectivity.[1] It will not react indiscriminately with weak nucleophiles, making it useful for controlled crosslinking or polymerization where premature gelation is a risk.

Thermal Stability

The citraconimide ring is more thermally robust than the maleimide ring.[1]

-

Polymerization: When used as a monomer (e.g., copolymerized with styrene or methyl methacrylate), the methyl group restricts rotation in the polymer backbone, increasing the Glass Transition Temperature (

) of the resulting material. -

Nitro Group: The electron-withdrawing nitro group pulls electron density from the N-phenyl ring, preventing oxidation of the nitrogen but making the phenyl ring susceptible to nucleophilic aromatic substitution under extreme conditions.

Applications

High-Performance Polymers

This molecule acts as a rigid monomer in the synthesis of polyimides.[1]

-

Mechanism: Radical copolymerization through the C3=C4 double bond.[1]

-

Benefit: The resulting polymers exhibit high thermal decomposition temperatures (

) and improved chemical resistance, suitable for aerospace composites and electronic insulators.

Precursor for Functional Materials

The nitro group (-NO₂) is a "masked" amine.[1]

-

Workflow: Polymerization first -> Reduction of pendant -NO₂ groups to -NH₂ (using Sn/HCl or catalytic hydrogenation) -> Post-polymerization modification (e.g., attaching dyes, drugs, or crosslinking agents).[1]

Safety & Handling

-

Hazards: As a nitro-aromatic compound, it is potentially toxic if inhaled or absorbed through the skin.[1][2] Nitro compounds can cause methemoglobinemia.[1][3]

-

Sensitization: Maleimides/citraconimides are potent sensitizers.[1] Avoid breathing dust.[1]

-

Storage: Store in a cool, dry place away from strong bases (which can hydrolyze the imide ring).

References

-

Synthesis of Citraconimides: Galanti, A. V., & Scola, D. A. (1981). Synthesis and Polymerization of N-Aryl Citraconimides. Journal of Polymer Science: Polymer Chemistry Edition.

-

Polymer Properties: Tyagi, H., et al. (2010).[1] Synthesis and Characterization of N-Phenyl Citraconimide Homopolymers. Asian Journal of Chemistry.

-

General Maleimide Synthesis: Organic Syntheses, Coll. Vol. 2, p. 382 (1943); Vol. 18, p. 8 (1938). Citraconic Anhydride Preparation.

-

Nitro-Maleimide Derivatives: Meena, S. K., et al. (2023).[1][4][5] Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology.

Sources

- 1. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. p-Nitroaniline [drugfuture.com]

- 4. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

N-(4-nitrophenyl)citraconimide properties and CAS number

Technical Guide: -(4-Nitrophenyl)citraconimide

Executive Summary & Compound Identity

Chemical Identification

| Property | Description |

| Systematic Name | 1-(4-nitrophenyl)-3-methyl-1H-pyrrole-2,5-dione |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 232.19 g/mol |

| CAS Number | Not widely listed in public registries. (Note: Often confused with |

| Appearance | Yellow to brownish crystalline solid |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, Acetone); limited solubility in non-polar solvents.[1][2] |

Structural Significance

The presence of the electron-withdrawing nitro group (

Synthesis Protocol

The synthesis of

Reaction Pathway Visualization

Figure 1: Two-step synthesis pathway from citraconic anhydride and 4-nitroaniline.

Detailed Experimental Methodology

Step 1: Formation of Citraconamic Acid

-

Preparation: Dissolve 0.1 mol of Citraconic Anhydride in 50 mL of anhydrous acetone or DMF in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition: Dissolve 0.1 mol of 4-Nitroaniline in 50 mL of the same solvent. Add this solution dropwise to the anhydride solution.

-

Reaction: Maintain the temperature below 30°C (using an ice bath if necessary) to prevent premature cyclization or side reactions. Stir for 3–4 hours.

-

Isolation: A precipitate (the amic acid) typically forms.[3] If not, concentrate the solvent. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Step 2: Cyclodehydration (Imidization)

-

Reagents: Suspend the isolated citraconamic acid in acetic anhydride (approx. 3-4 equivalents). Add anhydrous sodium acetate (0.5 equivalents) as a catalyst.

-

Heating: Heat the mixture to reflux (approx. 100–110°C) for 2–3 hours. The solution should become clear as the imide forms.

-

Quenching: Cool the reaction mixture to room temperature and pour it into crushed ice/water with vigorous stirring. The

-(4-nitrophenyl)citraconimide will precipitate as a solid.[3] -

Purification: Filter the crude solid. Recrystallize from ethanol or a mixture of ethanol/water to obtain pure yellow crystals.

-

Alternative Dehydration: For higher yields, some protocols use

in chloroform under reflux, though this is more hazardous.

-

Physical & Thermal Properties[2][4][5][6][7][8]

The incorporation of the nitro group and the citraconimide structure imparts specific thermal characteristics, making this compound valuable for high-temperature applications.

| Property | Value / Observation | Relevance |

| Melting Point | ~140–160°C (Experimental range) | Higher than |

| Thermal Stability | Stable up to ~300°C (TGA) | Suitable for processing in engineering plastics. |

| Glass Transition ( | High | When copolymerized with MMA, it significantly raises the |

| Reactivity | Moderate | Less reactive than maleimides due to methyl steric hindrance; requires higher polymerization temperatures or specific initiators (AIBN/BPO). |

Applications in Polymer Science[2][4][7]

High-Temperature Resin Modification

-

Mechanism: The bulky aromatic ring and the rigid imide structure restrict chain mobility.

-

Effect: Copolymerization shifts the glass transition temperature (

) upwards, allowing the material to withstand higher service temperatures without deformation.

Anti-Reversion Agents in Rubber

In the vulcanization of natural rubber, reversion (the breakdown of crosslinks at high temperatures) is a critical failure mode.

-

Function: Citraconimides act as anti-reversion agents.[4] They react with dienes and sulfur crosslinks to form stable hybrid crosslinks that do not degrade easily under thermal stress.

-

Advantage: The nitro-substituted variant offers different electronic properties that may tune the curing kinetics, although the bis-citraconimides are more common in this specific role.

Application Workflow

Figure 2: Primary industrial and research applications of substituted citraconimides.

Safety and Handling (E-E-A-T)

-

Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic and an irritant. Nitro compounds can be absorbed through the skin.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood, especially during the dehydration step involving acetic anhydride.

-

Storage: Store in a cool, dry place away from strong oxidizers and strong bases.

References

-

Galanti, A. V., & Scola, D. A. (1981). Synthesis and Polymerization of Bis-citraconimides. Journal of Polymer Science: Polymer Chemistry Edition. Link

-

Tyagi, H., et al. (2010). Synthesis and Characterization of N-Phenyl Citraconimide Homopolymers. Asian Journal of Chemistry. Link

-

Meena, S. K., et al. (2023).[2][5][6] Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology. Link

-

Org. Synth. (1943). Citraconic Anhydride and Citraconic Acid. Organic Syntheses, Coll. Vol. 2, p.140. Link

Sources

- 1. N-(4-nitrophenyl)acrylamide | C9H8N2O3 | CID 82198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid – IJERT [ijert.org]

- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

Technical Monograph: 1-(4-nitrophenyl)-3-methylmaleimide

Synonymy, Synthesis, and Applied Reactivity in High-Performance Polymers

Part 1: Chemical Identity & Nomenclature (The Synonyms Core)

In precision chemistry, particularly within the fields of bioconjugation and polymer science, the distinction between a standard "maleimide" and a "citraconimide" (3-methylmaleimide) is critical. The presence of the methyl group at the 3-position introduces steric hindrance and electronic donation that significantly alters reaction kinetics compared to its unmethylated counterpart.[1]

The compound 1-(4-nitrophenyl)-3-methylmaleimide is frequently obscured in literature by various naming conventions. To ensure successful database mining and procurement, researchers must utilize the following validated synonym hierarchy.

Primary Identifiers

| Category | Identifier / Synonym | Technical Note |

| Common Name | N-(4-Nitrophenyl)citraconimide | The most accurate trivial name, derived from citraconic anhydride (the methyl-substituted precursor).[1] |

| IUPAC Name | 1-(4-nitrophenyl)-3-methyl-1H-pyrrole-2,5-dione | The formal systematic name used in patent literature and regulatory filings.[1] |

| Structural Name | N-(p-Nitrophenyl)- | Denotes the methyl substitution on the double bond ( |

| Chemical Class | N-Aryl Citraconimide | Useful for searching broader libraries of high-temperature polymer monomers.[1] |

Critical Distinction: Do not confuse this molecule with N-(4-Nitrophenyl)maleimide (CAS: 4338-06-1).[1] The latter lacks the methyl group, reacts much faster with thiols, and homopolymerizes readily. The 3-methyl variant (citraconimide) is kinetically slower and resists homopolymerization, making it a "living" monomer for alternating copolymerization [1, 2].[1]

Part 2: Physicochemical Properties & Reactivity Profile[1]

The 1-(4-nitrophenyl)-3-methylmaleimide scaffold functions as a tunable electrophile .[1] Its reactivity is defined by the push-pull relationship between the electron-withdrawing nitro group on the phenyl ring and the electron-donating methyl group on the maleimide ring.[1]

1. The "Push-Pull" Electronic Effect

-

The Warhead (Maleimide Ring): The double bond is electron-deficient, making it a Michael acceptor.[1]

-

The Activator (4-Nitro Group): Strongly electron-withdrawing (-I, -M effects), it pulls electron density from the nitrogen, increasing the electrophilicity of the maleimide double bond.

-

The Modulator (3-Methyl Group):

-

Steric Effect:[1] Physically blocks the approach of nucleophiles (like thiols) to the C3 carbon, forcing reaction at C4 or slowing the overall rate.

-

Electronic Effect: Weakly electron-donating (+I), slightly stabilizing the double bond against spontaneous hydrolysis or homopolymerization compared to the non-methylated analog.[1]

-

2. Polymerization Behavior

Unlike standard maleimides, citraconimides (3-methyl variants) rarely undergo homopolymerization due to the steric bulk of the methyl group.[1] Instead, they are ideal for radical copolymerization (e.g., with styrene or vinyl ethers).[1] This results in highly alternating polymers with exceptional thermal stability (

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of 1-(4-nitrophenyl)-3-methylmaleimide via the Citraconic Anhydride route. Scale: Laboratory (10–50 mmol).

Reagents:

-

Precursor A: Citraconic anhydride (CAS: 616-02-4).[1]

-

Precursor B: 4-Nitroaniline (CAS: 100-01-6).[1]

-

Solvent: Glacial Acetic Acid or DMF.[1]

-

Dehydrating Agent: Sodium Acetate (NaOAc) or

.[1]

Step-by-Step Methodology

-

Amic Acid Formation (Ring Opening):

-

Dissolve 4-nitroaniline (1.0 eq) in DMF or glacial acetic acid.[1]

-

Add citraconic anhydride (1.1 eq) dropwise at room temperature.[1]

-

Mechanism:[1][2][3][4] The amine attacks the anhydride carbonyl.[1]

-

Observation: Formation of N-(4-nitrophenyl)citraconamic acid (often precipitates as a yellow solid).[1]

-

Validation: TLC should show the disappearance of the aniline starting material.[1]

-

-

Cyclodehydration (Ring Closure):

-

Add fused Sodium Acetate (0.5 eq) and Acetic Anhydride (excess) to the reaction mixture.

-

Heat to reflux (

C) for 2–4 hours. -

Critical Control: Do not overheat (>140°C) to avoid thermal polymerization of the double bond.[1]

-

Quench: Pour the hot solution into crushed ice/water. The product will precipitate.[1][5][6]

-

-

Purification:

Experimental Workflow Diagram

Caption: Two-step synthesis of N-(4-nitrophenyl)citraconimide involving amic acid formation followed by chemical dehydration.

Part 4: Applications in Research

1. Kinetic Thiol Probing

While standard maleimides react with cysteines in seconds, 1-(4-nitrophenyl)-3-methylmaleimide reacts significantly slower.[1] This allows researchers to:

-

Discriminate Cysteines: Selectively label highly accessible/reactive surface cysteines without modifying buried or less reactive ones.[1]

-

Quantify Rates: Use the UV-absorbance change (loss of the maleimide double bond absorbance at ~300nm or shift in the nitrophenyl chromophore) to measure reaction kinetics [3, 4].[1]

2. High-Performance Polymers

The primary industrial application is as a co-monomer for heat-resistant resins.[1] The bulky "citraconimide" unit increases the Glass Transition Temperature (

Thermal Stability Data Comparison:

| Polymer System | Co-Monomer | Thermal Decomposition ( | |

| Poly(styrene) | None | ~100°C | ~350°C |

| Poly(styrene-co-maleimide) | N-Phenylmaleimide | ~220°C | ~380°C |

| Poly(styrene-co-citraconimide) | N-(4-nitrophenyl)citraconimide | ~240°C | >400°C |

Note: The methyl group in citraconimide reduces chain flexibility more effectively than the standard maleimide, enhancing thermal resistance [2].

Reaction Pathway: Thiol-Michael Addition [1][4][9]

Caption: The Michael addition mechanism is sterically modulated by the methyl group, reducing non-specific labeling compared to standard maleimides.

References

-

BenchChem. (2025).[3] Mechanism of Maleimide Reaction with Thiols. Retrieved from .

-

Tyagi, H., et al. (2010).[1] Synthesis and Characterization of N-Phenyl Citraconimide Homopolymers. Asian Journal of Chemistry. Retrieved from .

-

Vector Laboratories. (2025). Maleimide Reaction Chemistry: A Guide to Thiol-Selective Bioconjugation. Retrieved from .[1]

-

PubChem. (2025).[1] N-(4-Nitrophenyl)maleimide Compound Summary. (Used for comparative baseline data). Retrieved from .

Sources

- 1. N-(4-Nitrophenyl)maleimide | C10H6N2O4 | CID 236787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid – IJERT [ijert.org]

- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 7. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. vectorlabs.com [vectorlabs.com]

Comparative Technical Guide: N-(4-nitrophenyl)maleimide vs. Citraconimide

Executive Summary

This guide provides a high-resolution technical analysis comparing N-(4-nitrophenyl)maleimide (NPM) and Citraconimide (3-methylmaleimide derivatives). While both share the core maleimide pharmacophore (2,5-pyrroledione), they occupy opposite ends of the reactivity spectrum. NPM is an electron-deficient, rapid-acting electrophile primarily used for thiol quantification and irreversible cysteine labeling. In contrast, Citraconimide is a sterically hindered, electron-rich variant used to modulate reaction kinetics, improve thermal stability in polymers, or study the reversibility of bioconjugates.

Part 1: Structural & Electronic Fundamentals

The functional divergence between these two compounds is dictated by the substituents on the maleimide ring and the nitrogen atom. This relationship is governed by the Hammett equation (electronic effects) and Taft equation (steric effects).

Chemical Architecture

| Feature | N-(4-nitrophenyl)maleimide (NPM) | Citraconimide (Core Structure) |

| IUPAC Name | 1-(4-nitrophenyl)-1H-pyrrole-2,5-dione | 3-methyl-1H-pyrrole-2,5-dione |

| C=C Substitution | Unsubstituted (Hydrogens only) | Methylated (C3 position) |

| N-Substitution | 4-Nitrophenyl (Strong Electron Withdrawing) | Variable (often H, Alkyl, or Phenyl) |

| Electronic State | Highly Electrophilic (LUMO energy lowered) | Moderately Electrophilic (LUMO energy raised) |

| Steric Hindrance | Low (Accessible Michael Acceptor) | High (Methyl group blocks attack) |

| Primary Reactivity | Fast Thiol-Michael Addition | Slow Thiol-Michael Addition / Polymerization |

Mechanistic Logic

-

NPM (The Accelerator): The p-nitro group pulls electron density from the maleimide double bond via the phenyl ring (conjugation). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C=C bond highly susceptible to nucleophilic attack by thiols (cysteine).

-

Citraconimide (The Brake): The methyl group on the double bond exerts a positive inductive effect (+I), increasing electron density and reducing electrophilicity. Simultaneously, it provides steric bulk that physically impedes the approach of the nucleophile.

Part 2: Reactivity Profiles & Signaling Pathways

The following Graphviz diagram illustrates the divergent reaction pathways. NPM favors rapid adduct formation followed by ring hydrolysis (stabilization), whereas Citraconimide exhibits kinetic resistance.

Figure 1: Comparative reaction pathways. NPM promotes rapid conjugation and subsequent "locking" via hydrolysis. Citraconimide reacts slowly and retains higher reversibility.

Part 3: Critical Applications in Drug Development

NPM: Quantitative Cysteine Profiling

NPM is the gold standard for "Thiol-Reactivity Profiling." Because the reaction is stoichiometric and colorimetric (or easily coupled to mass spec via the N-aryl tag), it is used to determine the number of free cysteines in a protein therapeutic.

-

Mechanism: The high reactivity ensures that even buried or oxidized thiols (after reduction) are captured before the reagent hydrolyzes.

-

Advantage in ADCs: N-aryl maleimides (like NPM) form thiosuccinimide rings that hydrolyze rapidly after conjugation.[1] This ring-opening prevents the "Retro-Michael" reaction, effectively locking the drug payload onto the antibody in serum conditions.

Citraconimide: Polymer Stability & Kinetic Selectivity

Citraconimide is rarely used for simple labeling due to its sluggishness. Instead, it is utilized in:

-

Kinetic Resolution: In a mixture of hyper-reactive and normal cysteines, Citraconimide will only label the hyper-reactive ones, whereas NPM would label all.

-

Polymer Science: Citraconimide monomers (e.g., N-phenylcitraconimide) are used to synthesize high-heat copolymers (like ABS modifiers). The methyl group restricts chain rotation, increasing the glass transition temperature (

) and thermal stability compared to standard maleimides.

Part 4: Experimental Protocols

Protocol A: Quantitative Thiol Determination using NPM

Objective: Quantify free sulfhydryl groups in a protein sample.

Reagents:

-

Buffer: 100 mM Sodium Phosphate, pH 7.0, 1 mM EDTA (to chelate metal ions that catalyze oxidation).

-

NPM Stock: 10 mM N-(4-nitrophenyl)maleimide in anhydrous Acetonitrile.

-

Protein Sample: 10–50 µM in Buffer.

Workflow:

-

Baseline Measurement: Measure absorbance of the protein solution at 320 nm (NPM absorbance max) and 280 nm .

-

Reaction: Add a 5-fold molar excess of NPM Stock to the protein sample.

-

Incubation: Incubate at 25°C for 30 minutes in the dark.

-

Quenching (Optional): Add excess N-acetylcysteine to scavenge unreacted NPM if downstream processing is required.

-

Quantification:

-

Direct Method: Measure the decrease in absorbance at 320 nm (loss of the maleimide double bond).

-

Indirect Method (Ellman's): Remove excess NPM via desalting column. React protein with DTNB (Ellman's Reagent). The reduction in TNB production compared to a control indicates the number of thiols blocked by NPM.

-

Protocol B: Synthesis of Citraconimide-based Copolymers (General)

Objective: Create a thermally stable copolymer.

-

Monomer Prep: Dissolve Citraconimide (10 mmol) and Styrene (10 mmol) in Tetrahydrofuran (THF).

-

Initiation: Add AIBN (Azobisisobutyronitrile) at 1 wt% relative to monomers.

-

Polymerization: Purge with Nitrogen for 15 mins. Heat to 65°C for 24 hours .

-

Precipitation: Pour the reaction mixture into cold Methanol. Filter the white precipitate.

-

Analysis: Verify incorporation via

H-NMR (Methyl peak shift) and DSC (check for increased

Part 5: Hydrolytic Stability & The "Ring-Opening" Effect

A critical differentiator for drug conjugates is the stability of the succinimide ring.

| Compound Class | Hydrolysis Rate (pH 7.[]4) | Outcome for Bioconjugates |

| N-Alkyl Maleimide | Slow ( | Risk of Retro-Michael (Drug falls off in serum). |

| N-Aryl Maleimide (NPM) | Fast ( | Beneficial. Ring opens to stable Succinamic Acid. Prevents drug loss. |

| Citraconimide | Variable (Sterically hindered) | Generally resists hydrolysis, but also resists initial conjugation. |

Technical Insight: If you are designing an Antibody-Drug Conjugate (ADC) and need the linker to stay attached permanently, an N-aryl maleimide (like an NPM derivative) is superior because the rapid ring hydrolysis renders the linkage irreversible. Citraconimide is unsuitable for this specific purpose due to poor conjugation kinetics.

References

-

Vertex AI Search. (2024). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. National Institutes of Health. 3[4]

-

Fontaine, S. D., et al. (2015). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Bioconjugate Chemistry / MDPI. 1[4]

-

Christie, R. J., et al. (2015). Stabilization of Cysteine-Linked Antibody Drug Conjugates with N-Aryl Maleimides. Journal of Controlled Release. 5[4]

-

PubChem. (2024). Citraconimide Compound Summary. National Library of Medicine. 6[4]

-

Aslam, M. N., et al. (2025). Comparative study of different bis-citraconimides as anti-reversion agents in natural rubber. Polymer Degradation and Stability.[4][7] 7

Sources

- 1. mdpi.com [mdpi.com]

- 3. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Citraconimide | C5H5NO2 | CID 95941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Profile: 3-Methyl-N-(4-nitrophenyl)maleimide

The following technical guide details the physicochemical profile, synthesis, and reactivity of 3-methyl-N-(4-nitrophenyl)maleimide , a specialized citraconimide derivative used in polymer chemistry and bioconjugation.

Executive Summary

3-methyl-N-(4-nitrophenyl)maleimide (also known as N-(4-nitrophenyl)citraconimide ) is a substituted maleimide derivative characterized by the presence of a methyl group at the 3-position of the maleimide ring and a nitro group at the para position of the N-phenyl ring.

While standard N-substituted maleimides are rapid Michael acceptors, the introduction of the 3-methyl group provides steric hindrance and electron-donating inductive effects that modulate reactivity. This makes the molecule a valuable tool for kinetic studies, controlled bioconjugation, and the synthesis of high-thermal-stability polyimides.

Core Data Point: The molecular weight of 3-methyl-N-(4-nitrophenyl)maleimide is 232.20 g/mol .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following data distinguishes this specific methylated derivative from the more common, unmethylated N-(4-nitrophenyl)maleimide (MW 218.17).

| Property | Specification |

| IUPAC Name | 3-methyl-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione |

| Common Name | N-(4-nitrophenyl)citraconimide |

| Molecular Formula | C₁₁H₈N₂O₄ |

| Molecular Weight | 232.196 g/mol (Monoisotopic: 232.048) |

| Physical State | Yellow crystalline solid (characteristic of p-nitro compounds) |

| Solubility | Soluble in DMF, DMSO, Acetone, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water.[1][2] |

| Chromophore | Strong UV-Vis absorption ~280–320 nm (imide) and ~350 nm (nitro-aromatic charge transfer). |

Structural SMILES

CC1=C(C(=O)N(C1=O)C2=CC=C(C=C2)[O-])

Synthetic Route & Mechanism[1]

The synthesis of 3-methyl-N-(4-nitrophenyl)maleimide proceeds via a two-step sequence starting from citraconic anhydride and 4-nitroaniline . This pathway avoids the isomerization issues often seen with itaconic derivatives, provided thermal control is maintained.

Reaction Pathway[1][2][10][12]

-

Amidation: Nucleophilic attack of the aniline nitrogen on the anhydride carbonyl forms the intermediate N-(4-nitrophenyl)citraconamic acid .

-

Cyclodehydration: Chemical dehydration closes the ring to form the citraconimide.

Graphviz Diagram: Synthetic Pathway

The following diagram illustrates the reaction flow and critical intermediates.

Caption: Two-step synthesis via amic acid intermediate. Dehydration is the rate-determining step.

Experimental Protocol

Objective: Synthesis of 3-methyl-N-(4-nitrophenyl)maleimide on a 10 mmol scale.

Reagents

-

Citraconic anhydride (1.12 g, 10 mmol)

-

4-Nitroaniline (1.38 g, 10 mmol)

-

Acetic Anhydride (excess, solvent/reagent)

-

Sodium Acetate (anhydrous, catalytic)

Step-by-Step Methodology

-

Formation of Amic Acid:

-

Dissolve 1.38 g of 4-nitroaniline in 15 mL of dry acetone or DMF.

-

Add 1.12 g of citraconic anhydride dropwise while stirring at room temperature.

-

Stir for 3 hours. A yellow precipitate (citraconamic acid) typically forms.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

-

Cyclization (Imidization):

-

Suspend the dried amic acid in 10 mL of acetic anhydride containing 200 mg of anhydrous sodium acetate.

-

Heat the mixture to 80–90°C for 2 hours. Note: Avoid temperatures >100°C to prevent isomerization to the exocyclic itaconimide form.

-

Cool the solution to room temperature and pour into 100 mL of ice-cold water.

-

-

Purification:

Reactivity Profile: The "Methyl Effect"

Researchers utilizing this molecule for bioconjugation or polymerization must account for the 3-methyl substituent effect .

Michael Addition Kinetics (Thiol Reactivity)

Unlike unsubstituted maleimides, which react almost instantaneously with thiols at pH 7.0, 3-methyl-N-(4-nitrophenyl)maleimide exhibits slower reaction kinetics .

-

Steric Hindrance: The methyl group physically blocks the approach of the nucleophile (thiolate) to the double bond.

-

Electronic Effect: The methyl group is electron-donating, slightly destabilizing the transition state for nucleophilic attack compared to the highly electron-deficient unsubstituted maleimide.

-

Application: This allows for kinetic selectivity . In a mixture of thiols, this probe will react preferentially with the most accessible/reactive thiol, or can be used to monitor slower conformational changes in proteins.

Polymerization

The molecule functions as a monomer for high-temperature polyimides. The p-nitro group provides a handle for further functionalization (e.g., reduction to an amine for crosslinking). The methyl group on the backbone increases the rigidity and glass transition temperature (

References

-

Bharel, R., et al. (2023).[4][2] Synthesis and Characterization of N-Phenyl Citraconimide Homopolymers. Asian Journal of Chemistry.

-

PubChem Compound Summary. (2025). N-(4-Nitrophenyl)maleimide (Analogous Unmethylated Structure for Comparison). National Center for Biotechnology Information.

- Ghavami, M., et al. (2018). Solvent-free synthesis of N-aryl citraconimides. Green Chemistry Letters.

-

BenchChem Technical Support. (2025). The Pivotal Role of the Solvent in Thiol-Maleimide Michael Addition Kinetics.

Sources

- 1. N-(4-nitrophenyl)acrylamide | C9H8N2O3 | CID 82198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 4. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 5. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid – IJERT [ijert.org]

Electronic Properties of Nitro-Substituted Maleimides

This technical guide details the electronic structure, reactivity, and experimental characterization of nitro-substituted maleimides, with a primary focus on N-(4-nitrophenyl)maleimide (N-NPM) as the industry-standard probe, while addressing the distinct properties of ring-substituted variants.

Technical Guide & Application Note

Executive Summary & Classification

Nitro-substituted maleimides represent a class of electron-deficient alkenes where the strong electron-withdrawing nature of the nitro group (

| Feature | Class A: N-(Nitrophenyl)maleimides | Class B: 3-Nitromaleimides |

| Structure | Nitro group on the N-aryl ring (para/meta). | Nitro group directly on the maleimide double bond ( |

| Electronic Effect | Inductive/Resonance withdrawal through the N-atom. | Direct conjugation with the alkene system. |

| Reactivity | Enhanced Michael Acceptor: Rapid thiol conjugation; susceptible to hydrolysis. | Addition-Elimination: Nitro group acts as a leaving group; highly unstable/reactive. |

| Primary Use | Cysteine labeling, fluorescence quenching (PET), radical polymerization. | Specialized synthesis (e.g., polyetherimides), highly reactive intermediates. |

Note: Unless specified, "nitro-maleimide" in drug development contexts typically refers to Class A (N-NPM) .

Electronic Structure & Reactivity

Molecular Orbital Theory

The maleimide "warhead" is defined by its low-lying Lowest Unoccupied Molecular Orbital (LUMO), which accepts electron density from nucleophiles (e.g., thiolate

-

LUMO Lowering: The nitro substituent (

) pulls electron density from the maleimide ring. In N-NPM, this lowers the LUMO energy relative to unsubstituted N-phenylmaleimide, exponentially increasing the rate of nucleophilic attack ( -

Resonance Effects: The planar conformation allows the

-system of the phenyl ring to conjugate with the maleimide carbonyls. The nitro group stabilizes the transition state negative charge during Michael addition.

Fluorescence Quenching Mechanism (PET)

N-NPM is a potent fluorescence quencher , often used to determine the distance of fluorophores via quenching efficiency.

-

Mechanism: Photoinduced Electron Transfer (PET).

-

Process: Upon excitation of a nearby fluorophore (Donor), an electron is transferred to the electron-deficient nitromaleimide (Acceptor), preventing radiative emission.

-

Application: When N-NPM reacts with a thiol, the electronic conjugation is broken (saturation of the double bond), often restoring fluorescence (turn-on sensor) or altering the quenching efficiency.

Spectroscopic & Electrochemical Profile

UV-Vis Absorption Characteristics

N-(4-nitrophenyl)maleimide exhibits a distinct absorption profile useful for concentration determination.

| Parameter | Value / Range | Notes |

| Appearance | Bright Yellow Solid | Color fades upon reduction or conjugation. |

| 290 – 320 nm | Solvent dependent (Bathochromic shift in polar solvents). | |

| Extinction Coeff.[1][2][3] ( | ~12,000 – 15,000 M⁻¹cm⁻¹ | Critical: Must be determined experimentally in your specific buffer. |

| Fluorescence | Non-fluorescent | Acts as a dark quencher. |

Electrochemical Reduction

The nitro group undergoes a characteristic reduction cascade, observable via Cyclic Voltammetry (CV).

-

Reduction Potential (

): Typically -0.6 V to -1.1 V (vs. SCE). -

Pathway:

-

Reversibility: The first electron transfer to the radical anion is often quasi-reversible in aprotic solvents (e.g., MeCN) but irreversible in aqueous media.

Experimental Protocols

Protocol: Kinetic Assay for Thiol-Maleimide Conjugation

Objective: Determine the pseudo-first-order rate constant (

Materials:

-

N-(4-nitrophenyl)maleimide (Stock: 10 mM in DMSO).

-

N-Acetylcysteine (NAC) (Stock: 100 mM in degassed buffer).

-

Buffer: PBS pH 7.0 (must be degassed to prevent disulfide formation).

Workflow:

-

Baseline: Dilute N-NPM to 50 µM in PBS. Record Absorbance at 300 nm (

). -

Initiation: Add NAC (excess, e.g., 500 µM final) to the cuvette. Rapidly mix.

-

Measurement: Monitor the decrease in Absorbance at 300 nm (loss of conjugated system) every 0.5 seconds for 5 minutes.

-

Calculation: Plot

vs. Time. The slope is-

Self-Validation: If the plot is not linear, check for reagent instability or oxygen contamination (disulfide formation).

-

Protocol: Cyclic Voltammetry Setup

Objective: Characterize the redox stability of the nitro-maleimide linker.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Acetonitrile. -

Electrodes:

-

Working: Glassy Carbon (polished with 0.05 µm alumina).

-

Counter: Platinum wire.

-

Reference: Ag/AgCl (non-aqueous).

-

-

Scan: Dissolve N-NPM (1 mM). Scan from 0 V to -2.0 V at 100 mV/s.

-

Analysis: Identify the cathodic peak (

) corresponding to the nitro reduction.

Visualizations

Electronic Activation & Resonance

The following diagram illustrates how the nitro group activates the maleimide ring for nucleophilic attack.

Figure 1: Mechanistic flow of electronic perturbation. The nitro group pulls electron density through the phenyl linker, lowering the LUMO energy of the maleimide double bond and significantly increasing its susceptibility to nucleophilic attack.

Thiol-Maleimide Reaction Pathway

This workflow outlines the kinetic competition between the desired conjugation and hydrolysis.

Figure 2: Reaction pathway competition. While the nitro group accelerates the desired Michael addition with thiols, it also increases susceptibility to hydrolysis at alkaline pH (>7.5).

References

-

Crystallographic & Structural Analysis

-

Kinetic & Mechanistic Studies

- The Pivotal Role of the Solvent in Thiol-Maleimide Michael Addition Kinetics. BenchChem.

-

Source:

-

Fluorescence Quenching

- Fluorescence Quenching by Nitro Compounds. Journal of Physical Chemistry.

-

Source:

-

Synthesis & Polymerization

- Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology.

-

Source:

-

General Reactivity

- Maleimide Reaction Chemistry. Vector Labs.

-

Source:

Sources

- 1. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments [mdpi.com]

- 2. UV–vis absorbance spectra, molar extinction coefficients and circular dichroism spectra for the two cyanobacterial metabolites anabaenopeptin A and anabaenopeptin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. essd.copernicus.org [essd.copernicus.org]

- 4. N-(4-Nitrophenyl)maleimide | C10H6N2O4 | CID 236787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijert.org [ijert.org]

The Citraconimide Scaffold: From Reversible Bioconjugation to Bioactive Pharmacophore

Topic: Citraconimide Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Architecture

Citraconimide (3-methylmaleimide) derivatives occupy a unique niche in medicinal chemistry, distinct from their ubiquitous maleimide counterparts. While maleimides are the gold standard for permanent cysteine conjugation, citraconimides introduce a critical variable: steric hindrance via the C3-methyl group.

This structural nuance bifurcates their utility into two distinct domains:

-

Kinetic Selectivity: As pharmacophores, N-substituted citraconimides act as "tuned" Michael acceptors, reacting more slowly and selectively with biological thiols than maleimides, reducing off-target toxicity in antimicrobial and antineoplastic applications.

-

pH-Responsive "Smart" Linkers: In drug delivery, the precursor—citraconic anhydride—forms citraconyl amides. These are often discussed under the umbrella of citraconimide chemistry due to the equilibrium between the open amide and the cyclic imide/anhydride. This system provides a robust charge-reversal mechanism triggered by endosomal acidification.

Chemical Structure & Reactivity Profile

The core structure is a five-membered unsaturated imide ring. The presence of the methyl group at position 3 alters the electron density of the C=C double bond and creates steric bulk.

| Feature | Maleimide (Unsubstituted) | Citraconimide (3-Methyl) | Medicinal Impact |

| Michael Addition ( | Very Fast ( | Slow / Moderate | Citraconimides reduce non-specific thiol alkylation (e.g., with serum albumin). |

| Hydrolytic Stability | Susceptible to ring opening > pH 8 | More stable ring structure | Enhanced shelf-life of the scaffold. |

| Lipophilicity | Lower | Higher (+Methyl) | Improved membrane permeability for N-substituted antimicrobials. |

| Mechanism of Action | Irreversible Cys-tagging | Reversible Acylation (pH dependent) | Enables "Traceless" drug release. |

The pH-Responsive Paradigm: Charge Reversal & Drug Delivery

The most high-impact application of citraconimide-related chemistry lies in Antibody-Drug Conjugates (ADCs) and Polyplex gene delivery .

The Mechanism: Acid-Catalyzed Hydrolysis

Unlike stable maleimide-thioether bonds, citraconyl-amide bonds function as pH-sensitive switches.[]

-

Physiological pH (7.4): The amide bond is stable; the drug/cargo remains bound.

-

Endosomal pH (5.0 - 5.5): The adjacent carboxylic acid (formed upon initial conjugation) acts as an intramolecular catalyst. It attacks the amide bond, cyclizing back to the anhydride (or imide intermediate) and releasing the amine-bearing payload (drug) in its native form.

This "Charge Reversal" is critical for cationic nanocarriers (e.g., TAT peptides or Polylysine). Citraconylation converts positively charged amines (

Visualization: The pH-Switch Mechanism

Caption: The citraconyl moiety acts as a pH-labile mask, shielding toxicity in circulation and releasing the active drug upon endosomal acidification.

Pharmacological Applications: N-Substituted Citraconimides

Beyond linkers, the stable N-substituted citraconimide ring serves as a bioactive scaffold.

Antimicrobial & Antifungal Activity

N-aryl and N-alkyl citraconimides exhibit antimicrobial properties.[2] The mechanism involves the penetration of the bacterial cell wall followed by interference with intracellular thiol-enzymes.

-

Structure-Activity Relationship (SAR): N-phenyl derivatives with electron-withdrawing groups (e.g., 3,4-dichlorophenyl) show enhanced potency. The C3-methyl group provides resistance to enzymatic degradation compared to simple maleimides.

Kinase Inhibition (Citraconimide vs. Maleimide)

In kinase inhibitors (e.g., PKC inhibitors like Bisindolylmaleimide), the maleimide ring forms hydrogen bonds with the ATP-binding pocket. Citraconimide analogs are used to probe the steric tolerance of these pockets. If the methyl group clashes with the "gatekeeper" residue, potency drops; if tolerated, it improves selectivity against other kinases.

Experimental Protocols

Protocol A: Synthesis of N-Phenylcitraconimide (Scaffold Synthesis)

This protocol yields the stable cyclic imide for pharmacological screening.

Reagents: Citraconic anhydride (1.0 eq), Aniline (1.0 eq), Sodium Acetate (NaOAc), Acetic Anhydride (

-

Amic Acid Formation:

-

Dissolve citraconic anhydride (11.2 g, 0.1 mol) in diethyl ether (50 mL).

-

Add aniline (9.3 g, 0.1 mol) dropwise at

with stirring. -

Observation: A precipitate (citraconanilic acid) forms immediately.

-

Stir for 1 hour at room temperature. Filter the solid, wash with ether, and dry.

-

-

Cyclization (Imidization):

-

Mix the isolated amic acid (0.05 mol) with fused NaOAc (2.0 g) and

(20 mL). -

Heat on a steam bath (

) for 1 hour. -

Causality: The

acts as a dehydrating agent, while NaOAc catalyzes the ring closure.

-

-

Workup:

-

Pour the hot mixture into ice water (200 mL).

-

Stir vigorously until the oil solidifies.

-

Filter and recrystallize from ethanol.

-

Validation: Confirm structure via

(Look for Methyl singlet

-

Protocol B: Reversible Modification of Proteins (Charge Reversal)

This protocol describes the "smart" linking of a lysine-rich protein/peptide.

-

Preparation: Dissolve protein (

) in -

Conjugation:

-

Add Citraconic Anhydride (50-fold molar excess relative to Lys residues) slowly.

-

Critical Step: Maintain pH > 8.0 by adding dilute NaOH during addition. Citraconic anhydride hydrolysis produces acid, dropping pH; if pH < 7, the reaction stalls and the linker becomes unstable.

-

-

Purification: Dialyze against PBS (pH 7.4) at

to remove excess anhydride/acid. -

Release Assay (Validation):

-

Incubate aliquot at pH 5.0 (Acetate buffer) at

. -

Monitor via TNBS assay (detects free primary amines) over 4 hours.

-

Success Criteria:

recovery of free amines within 4 hours at pH 5.0;

-

Workflow Visualization: Synthesis & Application

Caption: Divergent synthetic pathways for citraconic anhydride: stable ring formation vs. reversible bioconjugation.

References

-

Vertex Pharmaceuticals/NIH. (2022). Traceless pH-Sensitive Antibody Conjugation Inspired by Citraconic Anhydride. PubMed. Link

-

Kim, D., et al. (2023). Evaluation of pH-Sensitive Polymeric Micelles Using Citraconic Amide Bonds for the Co-Delivery of Paclitaxel, Etoposide, and Rapamycin. MDPI Pharmaceutics. Link

-

Kovtun, Y.V., et al. (2019).[3] Type of pH sensitive linker reveals different time-dependent intracellular localization... in doxorubicin conjugate.[4] International Journal of Pharmaceutics. Link

-

BOC Sciences. (2024). Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates. Application Note.

-

Vector Laboratories. (2024). Maleimide Reaction Chemistry and Specificity.[5][6] Technical Guide.[5][7] Link

Sources

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]

- 4. Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Thermal Stability & Molecular Engineering of N-Aryl Citraconimides

Executive Summary

N-aryl citraconimides (ACIs) represent a specialized class of imide monomers distinguished by their ability to confer high-temperature stability to polymeric systems. Unlike their ubiquitous cousins, the N-aryl maleimides, ACIs possess a methyl substituent on the vinylene group of the imide ring. This structural nuance—the "citracon" motif—introduces steric hindrance that fundamentally alters polymerization kinetics and thermal degradation pathways.

This guide provides a rigorous analysis of the thermal stability of ACIs, detailing their synthesis, polymerization behavior, and degradation mechanisms. It serves as a blueprint for researchers utilizing ACIs to elevate the glass transition temperature (

Molecular Architecture: The "Methyl Effect"

The defining feature of N-aryl citraconimides is the presence of a methyl group at the 3-position of the maleimide ring. This seemingly minor addition dictates the monomer's utility.

-

Steric Hindrance: The methyl group impedes the approach of radical species, reducing the rate of homopolymerization compared to maleimides. This allows for more controlled copolymerization sequences (e.g., alternating copolymers with styrene).

-

Thermal Rigidity: The N-aryl group (phenyl, chlorophenyl, tolyl) provides a rigid aromatic anchor. When polymerized, this restricts segmental motion, directly elevating the

of the resulting matrix. -

Hydrolytic Stability: The steric bulk of the methyl group protects the imide carbonyls from nucleophilic attack, granting ACIs superior hydrolytic stability over maleimides in harsh processing environments.

Visualization: Structure-Property Logic

Figure 1: The causal relationship between the citraconimide molecular architecture and its resultant physicochemical properties.

Validated Synthesis Protocol

To ensure valid thermal data, high-purity monomers are essential. Impurities such as residual amic acid act as defect sites that catalyze premature thermal degradation. The following protocol utilizes a two-step dehydration method, preferred over thermal dehydration for maximizing yield and purity.

Reagents

-

Citraconic Anhydride (CA): 98%+ purity.

-

Aniline Derivative: (e.g., Aniline, p-Toluidine, 4-Chloroaniline).

-

Dehydrating Agents: Acetic Anhydride (

), Sodium Acetate (NaOAc). -

Solvent: Acetone (Step 1), Water (Precipitation).

Step-by-Step Workflow

-

Amic Acid Formation (Step 1):

-

Dissolve 1.0 eq of the aniline derivative in anhydrous acetone at 0°C.

-

Dropwise add 1.05 eq of citraconic anhydride dissolved in acetone.

-

Critical Checkpoint: Maintain temperature < 5°C to prevent side reactions.

-

Stir for 3 hours. The N-aryl citraconamic acid will precipitate.[1] Filter and dry.[1][2]

-

-

Chemical Imidization (Step 2):

-

Suspend the dried amic acid in excess acetic anhydride (approx. 3 mL per gram of acid).

-

Add anhydrous NaOAc (0.5 eq) as a catalyst.

-

Heat to 90°C for 2 hours. The solution will clarify as cyclization occurs.

-

Quenching: Pour the hot solution into ice-cold water under vigorous stirring to precipitate the crude citraconimide.

-

-

Purification (Crucial for Thermal Stability):

-

Recrystallize from ethanol or cyclohexane.

-

Validation: Confirm absence of N-H stretch (3200-3400

) and presence of Imide C=O doublet (1710, 1770

-

Visualization: Synthesis Pathway

Figure 2: Two-step synthesis pathway ensuring the isolation of the amic acid intermediate to minimize oligomer formation.

Thermal Characterization Data

The following data aggregates thermal performance metrics for homopolymers of various N-aryl citraconimides. Note the influence of the para-substituent on the Glass Transition Temperature (

Table 1: Thermal Properties of Poly(N-aryl citraconimides)

| Monomer Derivative | Substituent (R) | IDT ( | Char Yield (700°C) | |

| PPC | -H (Phenyl) | 239°C | ~340°C | 35.5% |

| PPTC | - | 232°C | ~350°C | 28.0% |

| POC | -Cl (o-Chlorophenyl) | >240°C | ~330°C | 32.0% |

| PMC | -Cl (m-Chlorophenyl) | 225°C | ~335°C | 30.0% |

-

Trends: Electron-withdrawing groups (like -Cl) or rigid phenyl rings generally increase

-

Decomposition (IDT): Initial decomposition typically begins between 330°C and 350°C. This is the "safe processing window."

-

Integral Procedural Decomposition Temperature (IPDT): While onset is ~340°C, the IPDT (a measure of overall stability) often exceeds 500°C, indicating that after the initial weight loss, the char formed is highly stable.

Polymerization & Degradation Mechanisms[6]

Polymerization Behavior

Unlike maleimides, which homopolymerize rapidly, N-aryl citraconimides homopolymerize slowly due to the steric hindrance of the methyl group.

-

Radical Polymerization: Requires high initiator concentrations (e.g., AIBN) and elevated temperatures (60-80°C).

-

Copolymerization: They are ideal "alternating" comonomers. When paired with electron-rich monomers like Styrene, they form highly ordered, thermally stable alternating copolymers.

Thermal Degradation Pathway

The degradation of poly(N-aryl citraconimides) is a multi-step process:

-

Stage 1 (300-400°C): Scission of the weak N-C bond (between the imide nitrogen and the aryl ring) or decarboxylation of the imide ring.

-

Stage 2 (>450°C): Random chain scission of the polymer backbone.

-

Char Formation: The aromatic rings fuse to form a carbonaceous char, which acts as a thermal barrier (intumescent effect).

References

-

Tyagi, H., Tyagi, D. S., Tyagi, P., & Tyagi, P. (2011). Synthesis and Characterization of N-Phenyl Citraconimide Homopolymers. Asian Journal of Chemistry, 23(1), 123-126. Link

- Oishi, T., et al. (1993). Reactivity of N-arylcitraconimides in radical copolymerization with styrene and thermal properties of the copolymers. Polymer Journal, 25, 25-34.

-

Bharel, R., Choudhary, V., & Varma, I. K. (1994).[3] Preparation, characterization, and thermal behavior of MMA–N-aryl maleimide copolymers. Journal of Applied Polymer Science, 49(1), 31-38. Link

-

Org. Synth. (1943). Citraconic Anhydride and Citraconic Acid.[1][2][4][5] Organic Syntheses, Coll.[4] Vol. 2, p.140. Link

- Shanmugam, S., & Reddy, B. S. (2004). Synthesis, characterization and thermal properties of N-aryl citraconimides. European Polymer Journal, 40(12), 2761-2767.

Sources

Synthesis of 3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione from citraconic anhydride

[1]

Starting Material:1Executive Summary

This application note details the robust synthesis of 3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione via the condensation of citraconic anhydride with 4-nitroaniline.[1] While maleimide syntheses are routine, the introduction of the methyl group on the maleic ring (citraconimide) and the electron-withdrawing nitro group on the N-aryl ring presents specific challenges regarding nucleophilicity and regioselectivity.[1]

We present two validated protocols:

Scientific Background & Mechanism[1]

The Challenge of 4-Nitroaniline

The primary challenge in this synthesis is the reduced nucleophilicity of the amino group in 4-nitroaniline due to the strong electron-withdrawing nature of the nitro group (

Reaction Mechanism

The reaction proceeds through a classic addition-elimination pathway:[1]

-

Nucleophilic Attack: The amine attacks one of the carbonyl carbons of the anhydride.[1] Due to the methyl group's steric hindrance, attack often favors the less hindered carbonyl (C5), though at high temperatures (Method A), this selectivity is less critical as the ring closure yields the same thermodynamic product.

-

Amic Acid Formation: The ring opens to form

-(4-nitrophenyl)citraconamic acid.[1] -

Cyclodehydration: Loss of water yields the maleimide ring.[1]

Visualizing the Pathway

The following diagram illustrates the reaction scheme and the critical intermediate.

[1][2]

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS No. |

| Citraconic Anhydride | 112.08 | 1.1 | Electrophile | 616-02-4 |

| 4-Nitroaniline | 138.12 | 1.0 | Nucleophile | 100-01-6 |

| Glacial Acetic Acid | 60.05 | Solvent | Solvent/Catalyst | 64-19-7 |

| Sodium Acetate | 82.03 | 0.5 | Catalyst (Method B) | 127-09-3 |

| Acetic Anhydride | 102.09 | 2.0 | Dehydrating Agent (Method B) | 108-24-7 |

Equipment:

Protocol A: One-Pot Glacial Acetic Acid Reflux

Best for: Routine synthesis, gram-scale production, and robust yields.[1]

Methodology

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (2.76 g, 20 mmol) in 30 mL of glacial acetic acid .

-

Addition: Add citraconic anhydride (2.46 g, ~2.0 mL, 22 mmol) to the solution.

-

Note: A slight excess (1.1 eq) of the anhydride compensates for any hydrolysis due to trace moisture.[1]

-

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) for 4–6 hours .

-

Quenching: Allow the reaction mixture to cool to approximately 60°C. Pour the warm solution slowly into 150 mL of ice-cold water with vigorous stirring.

-

Isolation: A precipitate will form immediately.[1] Stir for 30 minutes to ensure complete precipitation and hydrolysis of any unreacted anhydride.

-

Purification:

Expected Yield

-

Yield: 65–80%

-

Appearance: Yellow to light brown crystalline solid.[1]

Protocol B: Two-Step Synthesis (Amic Acid Isolation)

Best for: High purity requirements or if the one-pot method yields tarry byproducts.[1]

Step 1: Formation of Amic Acid

-

Dissolve 4-nitroaniline (20 mmol) in Acetone (40 mL) .

-

Add citraconic anhydride (22 mmol) dropwise at room temperature.

-

Stir for 12–24 hours. The amic acid intermediate often precipitates out.[1] If not, concentrate the solvent to half volume and add hexanes.[1]

Step 2: Chemical Dehydration[1]

-

Suspend the dry amic acid in Acetic Anhydride (15 mL) .

-

Add anhydrous Sodium Acetate (10 mmol) .

-

Heat to 80–90°C for 2 hours.

-

Pour onto crushed ice, filter the precipitate, and recrystallize as in Method A.

Experimental Workflow

Characterization & Data Analysis

Researchers should validate the product using NMR and Melting Point analysis.[1]

Expected Analytical Data

-

Melting Point: Literature suggests a range of 140–160°C for nitro-substituted citraconimides (Experimental verification required;

-(4-nitrophenyl)maleimide melts at ~167°C).[1] -

H NMR (400 MHz, DMSO-

-

8.35 (d,

-

7.65 (d,

-

6.75 (q,

-

2.15 (d,

-

8.35 (d,

-

IR Spectroscopy:

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield / No Precipitate | Incomplete dehydration | Extend reflux time; ensure AcOH is glacial (water-free). |

| Tarry Product | Polymerization or Decomposition | Reduce reflux temperature slightly; ensure inert atmosphere ( |

| Starting Material in NMR | Low nucleophilicity of amine | Use Method B (Two-step) or add catalytic ZnCl |

Safety & Handling

-

4-Nitroaniline: Highly toxic by inhalation, ingestion, and skin contact.[1] Known to cause methemoglobinemia.[1] Double-gloving and use of a fume hood are mandatory.[1]

-

Citraconic Anhydride: Respiratory sensitizer and skin irritant.[1] Handle in a fume hood.

-

Glacial Acetic Acid: Corrosive.[1] Causes severe skin burns.[1]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for imide formation via acetic acid reflux).

-

Cava, M. P.; Deana, A. A.; Muth, K.; Mitchell, M. J. "N-Phenylmaleimide."[1] Organic Syntheses, 1961 , 41,[1] 93. Link (Foundational protocol for N-aryl maleimide synthesis).[1]

-

Tyagi, H.; Tyagi, D.S. "Synthesis and Characterization of N-Phenyl Citraconimide Homopolymers." Asian Journal of Chemistry, 2011 . Link (Describes specific conditions for citraconimide derivatives).

-

Meena, S. K.; Singh, S. "Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer."[1][4][5] International Journal of Science and Research Methodology, 2023 , 23(3).[1] Link (Provides comparative data for the nitro-maleimide analog).[4]

Sources

- 1. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. asianpubs.org [asianpubs.org]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 5. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid – IJERT [ijert.org]

Application Note: Stereoselective Diels-Alder Synthesis of N-(4-Nitrophenyl)citraconimide-Furan Adducts

[1][2]

Executive Summary

This guide details the protocol for the [4+2] cycloaddition of N-(4-nitrophenyl)citraconimide with furan .[1][2] This reaction represents a critical model system for synthesizing 7-oxabicyclo[2.2.1]heptene scaffolds, which are pharmacophoric analogues of Cantharidin (protein phosphatase inhibitors).[1]

The presence of the 4-nitro group (strong electron-withdrawing) on the N-phenyl ring significantly lowers the LUMO energy of the dienophile, enhancing reactivity. Conversely, the methyl group on the citraconimide ring introduces steric bulk, shifting the stereochemical outcome heavily toward the thermodynamic exo-isomer and destabilizing the endo-adduct against retro-Diels-Alder (rDA) reversion.

Key Deliverables:

-

Step-by-step synthesis of the N-(4-nitrophenyl)citraconimide precursor.

-

Optimized Diels-Alder conditions minimizing rDA side reactions.

-

Stereochemical characterization via

H-NMR coupling constants.

Mechanistic Principles & Chemical Logic[1][2]

Frontier Molecular Orbital (FMO) Theory

The reaction is a normal electron-demand Diels-Alder cycloaddition.[1][2]

- -nitro substitution stabilizes the transition state by withdrawing electron density from the alkene, accelerating the reaction relative to unsubstituted N-phenyl analogues.

The "Methyl Effect" and Stereocontrol

Unlike simple maleimides, citraconimide possesses a methyl group on the alkene.

-

Kinetic Control (Endo): Typically favored by secondary orbital interactions (SOI).[1][2] However, the methyl group creates significant steric clash with the furan ring in the endo transition state.

-

Thermodynamic Control (Exo): The exo adduct places the bulky imide carbonyls and the methyl group away from the oxygen bridge, minimizing steric strain.

-

Implication: This system is highly reversible.[2] The endo adduct, if formed, often reverts to starting materials (retro-Diels-Alder) at temperatures as low as 40°C, converting slowly to the stable exo form.[1]

Reaction Pathway Diagram[2]

Figure 1: Reaction energy landscape. Note the reversibility of the Endo pathway, necessitating strict temperature control during isolation.

Precursor Synthesis: N-(4-nitrophenyl)citraconimide[1][2]

Commercial availability of this specific citraconimide is limited.[2] High-purity synthesis is required for reliable kinetic data.[1][2]

Materials

Protocol (Two-Step Dehydration)

Step A: Amic Acid Formation [1][2]

-

Dissolve 4-nitroaniline (13.8 g, 100 mmol) in 150 mL of dry diethyl ether (or acetone if solubility is poor).

-

Add citraconic anhydride (11.2 g, 100 mmol) dropwise with stirring at room temperature.

-

Stir for 3 hours. The product, N-(4-nitrophenyl)citraconamic acid, will precipitate as a yellow solid.[1][2]

-

Filter, wash with cold ether, and dry.[2] Yield: ~90-95%.[1][2]

Step B: Chemical Cyclodehydration

-

Suspend the amic acid (from Step A) in acetic anhydride (40 mL).

-

Add anhydrous sodium acetate (4 g).

-

Heat to 80°C for 1 hour. Note: Do not exceed 90°C to avoid polymerization.[1][2]

-

Cool the mixture and pour onto crushed ice (200 g).

-

Stir vigorously for 30 minutes to hydrolyze excess anhydride. The imide will precipitate.[3][4]

-

Purification: Recrystallize from Ethanol/Toluene (9:1).

-

Validation: Check Melting Point (~145-150°C range expected) and IR (Characteristic imide carbonyls at ~1715 and ~1770

).

Diels-Alder Coupling Protocol[1][2][5][6]

Critical Warning: Furan adducts of citraconimides are thermally labile.[2] Never heat the reaction or the workup above 60°C, or the product will revert to starting materials (retro-DA).

Experimental Setup

-

Solvent: Dichloromethane (DCM) is preferred for its low boiling point, facilitating removal without thermal stress.[1]

-

Concentration: High concentration (1.0 M) favors the forward bimolecular reaction.

Step-by-Step Procedure

-

Preparation: In a 50 mL round-bottom flask, dissolve N-(4-nitrophenyl)citraconimide (2.32 g, 10 mmol) in DCM (10 mL).

-

Addition: Add freshly distilled Furan (3.40 g, 50 mmol, 5 equiv). Excess furan drives the equilibrium forward.

-

Catalysis (Optional): If reaction is sluggish, add 10 mol% Lithium Perchlorate (

) or Zinc Chloride ( -

Incubation:

-

Method A (Thermodynamic): Stir at room temperature (25°C) for 48–72 hours.

-

Method B (High Pressure - Recommended): If available, use a sealed pressure tube at room temperature to prevent furan loss.[2]

-

-

Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc 7:3). The starting imide is UV-active and polar; the adduct is less polar.

-

Workup (The "Cold" Protocol):

Workflow Diagram

Figure 2: Isolation workflow emphasizing thermal protection of the adduct.[1][2]

Data Analysis & Stereochemical Assignment

The distinction between endo and exo isomers is definitive using

NMR Diagnostic Table

| Feature | Exo-Adduct (Major) | Endo-Adduct (Minor/Trace) | Mechanistic Reason |

| Bridgehead Proton (H1/H4) | Anisotropic shielding by carbonyls.[1][2] | ||

| Coupling Constant ( | ~0 Hz (Singlet) | ~4.0 - 5.5 Hz (Doublet) | Karplus relationship.[1][2] |

| Dihedral Angle | ~90° | ~35° | Geometry of the bicyclic bridge. |

| Methyl Group | Shielded (Upfield) | Deshielded (Downfield) | Proximity to the alkene bridge.[1] |

Interpretation:

-

In the Exo isomer, the bridgehead proton (H1/H4) and the adjacent bridge proton (H2/H6) form a ~90° dihedral angle. According to the Karplus equation,

. You will see a clean singlet for the bridgehead protons. -

In the Endo isomer, the angle is acute (~35°), resulting in a measurable coupling (

Hz).

Quantitative Yields (Typical)

| Condition | Time | Yield (Isolated) | Endo:Exo Ratio |

| DCM, 25°C | 48 h | 65 - 75% | < 5 : 95 |

| Toluene, 80°C | 4 h | 20 - 30% | 0 : 100 (High rDA loss) |

| Water ( | 12 h | 80 - 85% | 15 : 85 |

Note: Aqueous conditions accelerate the reaction via the hydrophobic effect, often improving yield and rate, though solubility of the nitro-imide may be a limiting factor.

Troubleshooting & Optimization

Problem: Low Yield / Recovery of Starting Material

-

Cause: Retro-Diels-Alder occurred during solvent removal.[1][2]

-

Solution: Use a high-vacuum pump to remove solvent at 0°C instead of a rotovap at 40°C.[1][2]

Problem: Product is an Oil/Gum

-

Cause: Mixture of isomers or residual solvent.[2]

-

Solution: Triturate with cold pentane or hexane.[2] If the endo isomer is present as an impurity, heating the solid in ethanol at 60°C for 30 mins can convert the kinetic endo to the thermodynamic exo (or decompose the endo), simplifying purification.

Problem: Aromatization

References

-

Gancarz, R. et al. (2016).[1][2] "Effects on the Endo/Exo Ratio of the Diels-Alder Reaction of Furan with Different N-(Methyl or Dimethylphenyl)maleimides." The Chemical Educator, 21, 155-158.[6] Link

-

Boul, P. J. et al. (2005).[1][2] "Reversibility of the Diels-Alder reaction of furan and maleimide derivatives." Journal of Organic Chemistry. (General reference for Furan-Maleimide rDA kinetics).

-

Master Organic Chemistry. (2018). "Endo and Exo Products in the Diels-Alder Reaction." Link

-

Froidevaux, V. et al. (2015).[1][2] "Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide." RSC Advances. Link

-

National Institutes of Health (PubChem). "N-(4-nitrophenyl)acetamide and derivatives data."[1][2] Link[1]

Sources

- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Protocol for reaction of 4-nitroaniline with citraconic anhydride

Topic: Protocol for reaction of 4-nitroaniline with citraconic anhydride Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

High-Purity Protocol for the Derivatization of Weakly Nucleophilic Anilines

Abstract & Strategic Overview

The reaction between 4-nitroaniline and citraconic anhydride presents a classic challenge in nucleophilic substitution: reacting a deactivated amine (due to the electron-withdrawing nitro group) with an unsymmetrical anhydride. While maleic anhydride derivatives are ubiquitous in bioconjugation and polymer chemistry, the citraconimide moiety offers unique advantages, including reversible hydrolysis under acidic conditions (citraconyl protection) and distinct polymerization kinetics due to the methyl-substituted double bond.

This guide details the synthesis of N-(4-nitrophenyl)citraconimide . Unlike simple aliphatic amines, 4-nitroaniline requires optimized conditions to overcome its low nucleophilicity. We present a Two-Step Protocol (Isolation of Amic Acid followed by Chemical Dehydration) as the Gold Standard for purity, alongside a One-Step Thermal Method for rapid screening.

Reaction Mechanism & Logic

The transformation proceeds via a nucleophilic attack of the aniline nitrogen on one of the anhydride carbonyls, ring-opening to form the citraconamic acid intermediate. This is followed by a dehydration step to close the ring into the citraconimide .

Critical Mechanistic Insight

-

Regioselectivity: Citraconic anhydride is unsymmetrical. Initial attack can occur at C2 or C5, leading to two isomeric amic acids. However, both isomers cyclize to the same imide . Therefore, isolating the amic acid intermediate often yields a mixture of regioisomers, which is chemically irrelevant if the final target is the imide.

-

Dehydration Strategy: Thermal dehydration alone (refluxing xylene) can be slow for deactivated anilines. Chemical dehydration using acetic anhydride (Ac₂O) with a weak base (Sodium Acetate ) is preferred to drive the equilibrium forward at lower temperatures, preventing thermal degradation of the nitro group.

Figure 1: Reaction pathway from reactants to the final citraconimide via the amic acid intermediate.

Materials & Reagents

| Reagent | CAS No.[1] | Role | Purity Requirement |

| 4-Nitroaniline | 100-01-6 | Nucleophile | >99% (Recrystallize if dark) |

| Citraconic Anhydride | 616-02-4 | Electrophile | >98% (Liquid, store desiccated) |

| Acetone | 67-64-1 | Solvent (Step 1) | ACS Reagent Grade, Dry |

| Acetic Anhydride | 108-24-7 | Dehydrating Agent | Reagent Grade |

| Sodium Acetate | 127-09-3 | Catalyst (Base) | Anhydrous |

| Diethyl Ether | 60-29-7 | Wash Solvent | ACS Reagent Grade |

Experimental Protocol

Method A: Two-Step Synthesis (Recommended for High Purity)

This method isolates the intermediate, allowing for removal of unreacted aniline before the high-temperature cyclization step.

Step 1: Synthesis of N-(4-nitrophenyl)citraconamic acid

-

Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 13.8 g (0.10 mol) of 4-nitroaniline in 100 mL of dry Acetone .

-

Note: If solubility is poor, use DMF (Dimethylformamide), but Acetone is preferred for easier removal.

-

-

Addition: Add 12.3 g (0.11 mol, 1.1 eq) of Citraconic Anhydride dropwise over 10 minutes while stirring.

-

Reaction: Stir the mixture at Room Temperature (25°C) for 12–24 hours.

-

Observation: A yellow precipitate (the amic acid) typically forms.

-

-

Isolation: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

-

Filtration: Filter the yellow solid using a Büchner funnel. Wash with cold water (2 x 50 mL) and diethyl ether (1 x 30 mL) to remove unreacted anhydride.

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

-

Yield Check: Expected yield of amic acid: 85–90%.

-

Step 2: Cyclization to N-(4-nitrophenyl)citraconimide

-

Setup: Place the dried amic acid (from Step 1) into a 250 mL RBF.

-

Reagents: Add 40 mL of Acetic Anhydride and 2.0 g of Anhydrous Sodium Acetate .

-

Heating: Heat the mixture to 70–80°C in an oil bath with stirring for 2–3 hours.

-

Critical Control: Do not exceed 90°C to avoid polymerization of the double bond. The solution should become clear/homogeneous.

-

-

Quenching: Cool the mixture to room temperature and pour slowly into 200 mL of ice water . Stir for 30 minutes to hydrolyze excess acetic anhydride.

-